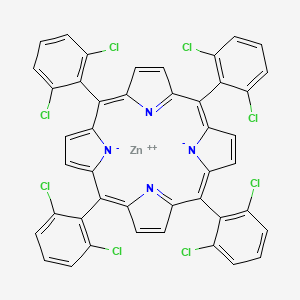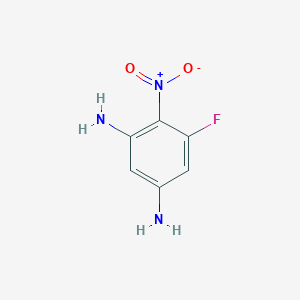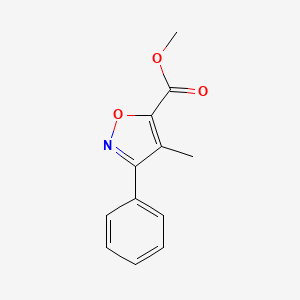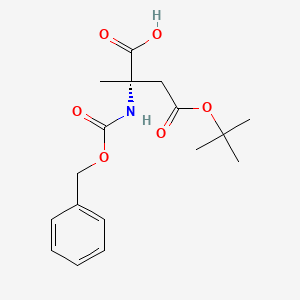
zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide: is a complex organic compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of zinc at its core and four 2,6-dichlorophenyl groups attached to the porphyrin ring. It is known for its unique photophysical and photochemical properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide typically involves the condensation of pyrrole with 2,6-dichlorobenzaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is carried out under anaerobic conditions to prevent oxidation. The resulting porphyrin is then metallated with zinc acetate to form the desired zinc complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms on the phenyl rings can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, light irradiation.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxidized porphyrin derivatives.
Reduction: Formation of reduced porphyrin derivatives.
Substitution: Formation of substituted porphyrin derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a photosensitizer in photochemical reactions, including the photodegradation of pollutants and the synthesis of complex organic molecules.
Biology: In biological research, it is used to study the interactions between porphyrins and biological macromolecules, such as DNA and proteins. It is also explored for its potential in photodynamic therapy for cancer treatment .
Medicine: The compound’s photophysical properties make it a candidate for use in medical imaging and as a therapeutic agent in photodynamic therapy.
Industry: In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light and transfer energy. Upon light absorption, the compound transitions to an excited state, which can then transfer energy to nearby molecules, leading to various photochemical reactions. In biological systems, this energy transfer can generate reactive oxygen species, which can damage cellular components and induce cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment, where the compound selectively accumulates in cancer cells and, upon light activation, induces cell death .
Comparison with Similar Compounds
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(2,6-dichloro-3-sulfophenyl)porphyrin
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
Comparison:
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: This compound has methoxycarbonyl groups instead of dichlorophenyl groups, which alters its solubility and reactivity.
- 5,10,15,20-Tetrakis(2,6-dichloro-3-sulfophenyl)porphyrin: The presence of sulfophenyl groups makes this compound water-soluble, which is advantageous for biological applications.
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: The amino groups provide sites for further functionalization, making it versatile for various chemical modifications .
Uniqueness: Zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide is unique due to its specific photophysical properties, which make it highly effective as a photosensitizer in various applications. Its ability to generate reactive oxygen species upon light activation sets it apart from other similar compounds .
Properties
Molecular Formula |
C44H20Cl8N4Zn |
|---|---|
Molecular Weight |
953.6 g/mol |
IUPAC Name |
zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H20Cl8N4.Zn/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50;/h1-20H;/q-2;+2 |
InChI Key |
KQYNWKHJHNPMNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)[N-]3)Cl.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









amine](/img/structure/B12098456.png)
![N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12098474.png)

![3-[(2,2-Dimethylpropyl)amino]benzonitrile](/img/structure/B12098486.png)
![6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12098490.png)
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12098496.png)
![3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B12098499.png)
